4-[(3-Cyano-4,5-dimethylthien-2-yl)amino]-4-oxobutanoic acid
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Overview
Description
Scientific Research Applications
Molecular Docking and Spectroscopic Studies
Compounds similar to 4-[(3-Cyano-4,5-dimethylthien-2-yl)amino]-4-oxobutanoic acid have been the subject of molecular docking and spectroscopic studies. These studies focus on understanding the structural and electronic properties of such compounds. For example, Vanasundari et al. (2018) conducted molecular docking and vibrational, structural, electronic, and optical studies on related compounds, finding them to be good candidates for nonlinear optical materials due to their stability and hyperpolarizability (Vanasundari et al., 2018).
Vibrational Wavenumber Analysis
Rahul Raju et al. (2015) synthesized a similar compound and analyzed its structure using various spectroscopic techniques, including FT-IR. Their findings contribute to a deeper understanding of the vibrational wavenumbers and molecular structure of these compounds (Rahul Raju et al., 2015).
Metabolic Solutions in Cyanobacteria
Research by Nunn and Codd (2017) explored metabolic solutions to the biosynthesis of certain diaminomonocarboxylic acids in cyanobacteria, which are structurally related to this compound. This study contributes to understanding how such compounds can be biosynthesized in nature, particularly in environmental sources like cyanobacteria (Nunn & Codd, 2017).
Crystallization Behavior of Polymorphic Mixtures
The crystallization behavior of polymorphic mixtures of compounds related to this compound has been studied by researchers like Nakata et al. (2009). This research is crucial for understanding the physical properties and potential applications of these substances in various fields (Nakata et al., 2009).
Synthesis and Optical Properties
The synthesis and optical properties of compounds structurally similar to this compound have been explored for their potential applications in fields like fluorescence spectroscopy and molecular diagnostics. For instance, Huan-bao Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids using related compounds, highlighting their potential in molecular diagnostics for diseases like Alzheimer's (Huan-bao Fa et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been reported to have diverse biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that they may interact with their targets in a complex manner .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical processes, suggesting that this compound may also have diverse effects on cellular biochemistry .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
4-[(3-cyano-4,5-dimethylthiophen-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-6-7(2)17-11(8(6)5-12)13-9(14)3-4-10(15)16/h3-4H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVMBAUTLAEPIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24790233 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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